3,4-Difluoro-3'-morpholinomethyl benzophenone
Description
3,4-Difluoro-3'-morpholinomethyl benzophenone (CAS: 898792-30-8) is a fluorinated benzophenone derivative with the molecular formula C₁₈H₁₇F₂NO₂ and a molecular weight of 317.33 g/mol. Its structure features two fluorine atoms at the 3- and 4-positions of one benzophenone ring and a morpholinomethyl group (-CH₂-morpholine) at the 3'-position of the adjacent ring. Fluorine substituents typically improve thermal stability and lipophilicity, making this class of compounds relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVGVGQYAUZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643110 | |
| Record name | (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-30-8 | |
| Record name | (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 3,4-difluorobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
3,4-Difluorobenzophenone+Morpholine→3,4-Difluoro-3’-morpholinomethyl benzophenone
Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-3’-morpholinomethyl benzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the compound is produced at a large scale with consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Substituted benzophenone derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-3’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The morpholinomethyl group may contribute to the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Difluorinated Morpholinomethyl Benzophenones
Key Observations:
Structural Variations: The 3,4-difluoro-3' isomer (target compound) differs from 2,4-difluoro-4' (CAS: 898770-65-5) in both fluorine and morpholinomethyl positions. This positional variance likely affects electronic properties, steric interactions, and biological activity.
Commercial Availability: The target compound (CAS: 898792-30-8) is discontinued , limiting its accessibility for research. In contrast, 2,4-difluoro-3'-morpholinomethyl benzophenone (CAS: 898792-28-4) is commercially available at ≥97% purity, making it a practical alternative .
Purity and Applications: High-purity (>97%) analogs like CAS: 898792-28-4 are suitable for synthetic chemistry and drug discovery, where precise stoichiometry is critical.
Implications of Structural Differences
- Electronic Effects: Fluorine’s electron-withdrawing nature alters electron density across the benzophenone scaffold. For example, 3,4-difluoro substitution may reduce electron density at the carbonyl group compared to 2,4-difluoro isomers, impacting reactivity in nucleophilic acyl substitution reactions.
- Solubility and Bioavailability: The morpholinomethyl group’s position influences solubility; a 3'-substitution (as in the target compound) may enhance water solubility compared to 4'-substituted analogs due to steric effects on hydration .
- Stability : Fluorine at the 3- and 4-positions (meta/para to the carbonyl) could enhance thermal stability compared to ortho-substituted derivatives, which are prone to steric strain.
Research and Development Considerations
- Discontinued Compounds : Researchers targeting CAS: 898792-30-8 may need to explore synthetic routes or substitute it with available analogs like CAS: 898792-28-4.
- Functional Studies: No direct data on biological activity or spectroscopic properties (e.g., UV-Vis absorption) are provided in the evidence. However, benzophenones are widely studied as UV filters , and fluorinated derivatives may offer improved photostability.
Biological Activity
3,4-Difluoro-3'-morpholinomethyl benzophenone (CAS No. 898792-30-8) is an organic compound characterized by the presence of two fluorine atoms on the benzene ring and a morpholinomethyl group attached to the benzophenone core. Its molecular formula is , and it has a molecular weight of 317.3 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards these targets, while the morpholinomethyl group contributes to the compound's solubility and bioavailability. This facilitates its effects on various cellular pathways, making it a candidate for therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest the compound could inhibit inflammatory pathways.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some evidence pointing to potential efficacy against specific types of tumors.
- Antimicrobial Effects : The compound has shown promise in preliminary tests against various microbial strains.
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant cell death in breast cancer (MCF-7) and lung cancer (A549) cells when treated with varying concentrations of the compound over 48 hours.
- Anti-inflammatory Mechanisms : In a study examining the anti-inflammatory potential of fluorinated compounds, this compound was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may exert anti-inflammatory effects.
- Antimicrobial Testing : A recent investigation assessed the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. The results indicated moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Biological Activity
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzophenone | Lacks morpholinomethyl group | Limited anti-cancer activity |
| 3,4-Dichloro-3'-morpholinomethyl benzophenone | Contains chlorine instead of fluorine | Different reactivity profile |
| 4-Morpholinomethyl benzophenone | No fluorine atoms | Lower binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
